molecular formula C24H17F2N3O B2546080 3-(4-ethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901030-72-6

3-(4-ethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2546080
CAS No.: 901030-72-6
M. Wt: 401.417
InChI Key: PRFNRFKDQLFRPE-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H17F2N3O and its molecular weight is 401.417. The purity is usually 95%.
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Scientific Research Applications

Fluorophores and Biochemical Applications

Quinoline derivatives, including those structurally related to the compound , have been identified as efficient fluorophores. Their applications extend into biochemistry and medicine for the study of various biological systems. The search for new compounds that are more sensitive and selective for specific applications, such as DNA fluorophores, continues to be a significant area of research. These derivatives are also explored for their potential as antioxidants and radioprotectors due to their capacity to interact with biological systems in a non-invasive manner (Aleksanyan & Hambardzumyan, 2013).

Molecular Sensors and Protonation Studies

The compound and its analogs have been studied for their potential as molecular sensors. The reversible quenching of fluorescence by protonation in aqueous or ethanolic solutions indicates their suitability for applications in light-emitting devices. This reversible process, accompanied by changes in the UV spectrum, suggests a dynamic and static quenching mechanism that is potentially useful in the development of optical sensors and other photonic applications (Mu et al., 2010).

Antimicrobial Agents

The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives related to quinoline structures has shown potential antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, indicating their usefulness in developing new antimicrobial agents. The structure-activity relationship of these derivatives provides valuable insights into designing more effective compounds for combating microbial infections (Holla et al., 2006).

Supramolecular Aggregation

Research into the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines, which share structural similarities with the compound of interest, reveals the importance of substitution patterns. These studies provide insight into how molecular interactions, such as hydrogen bonding and pi-pi interactions, can influence the assembly of molecules into higher-order structures. This research has implications for the design of materials with specific mechanical, optical, or electronic properties (Portilla et al., 2005).

Future Directions

Quinoline and its derivatives have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry. They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of “3-(4-ethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline” could involve further exploration of its potential applications in these fields.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N3O/c1-2-30-19-10-3-15(4-11-19)23-21-14-27-22-12-7-17(26)13-20(22)24(21)29(28-23)18-8-5-16(25)6-9-18/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFNRFKDQLFRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.